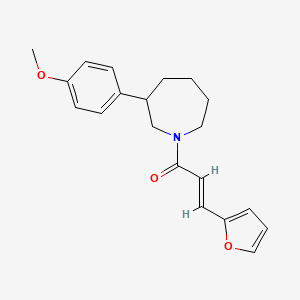

(E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one

Description

(E)-3-(Furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (enone) bridging a furan-2-yl group and a substituted azepane ring. The azepane ring, a seven-membered heterocycle, is further substituted with a 4-methoxyphenyl group at the 3-position. This structural complexity distinguishes it from simpler chalcones, which typically feature aromatic rings (e.g., phenyl, methoxyphenyl) directly attached to the enone system .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)azepan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLAJNUPCMKGI-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(Furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is , with a molecular weight of 335.4 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the furan and methoxyphenyl moieties.

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO2 |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1798431-86-3 |

Antimicrobial Activity

Chalcone derivatives, including (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one, have shown promising antimicrobial properties. A study demonstrated that modifications in the chalcone structure could enhance antibacterial and antifungal activities. Specifically, compounds with halogen substitutions exhibited varying degrees of inhibition against microbial strains, indicating that structural diversity significantly influences biological efficacy .

Anticancer Potential

Research has indicated that chalcone derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have suggested that (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one can reduce inflammation markers, making it a candidate for further investigation in inflammatory disease models .

Antioxidant Activity

The antioxidant capacity of (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is another area of interest. The presence of phenolic structures contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Activity

A comparative study evaluated several chalcone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced antimicrobial activity. Specifically, compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .

Anticancer Mechanism Investigation

In a study focused on the anticancer effects of chalcones, researchers found that (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one induced apoptosis in breast cancer cells via the mitochondrial pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones are well-studied for their diverse biological activities, with substituents on the aromatic rings and enone system playing critical roles. Below is a comparative analysis of the target compound with structurally related derivatives:

Key Observations:

- Substituent Effects: Methoxy and hydroxyl groups enhance antioxidant and anti-inflammatory activities (e.g., a15 and a20) by stabilizing radical intermediates via resonance or hydrogen bonding . The target compound’s azepane ring may similarly stabilize reactive species, though its larger size could reduce bioavailability compared to smaller substituents.

- Ring Size and Flexibility: The seven-membered azepane ring in the target compound introduces conformational flexibility compared to six-membered piperazine derivatives (e.g., ). This flexibility may alter binding to rigid enzyme active sites.

- Electron-Withdrawing/Donating Groups: Chalcones with electron-withdrawing groups (e.g., fluorine in ) exhibit enhanced anticancer activity, while electron-donating groups (e.g., methoxy) favor antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.